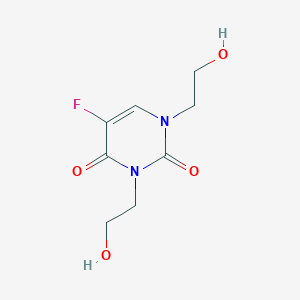

5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil

Description

Properties

IUPAC Name |

5-fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O4/c9-6-5-10(1-3-12)8(15)11(2-4-13)7(6)14/h5,12-13H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSLFZJVAPDMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C(=O)N1CCO)CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720886 | |

| Record name | 5-Fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55185-82-5 | |

| Record name | 5-Fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil typically involves the fluorination of uracil derivatives followed by the introduction of hydroxyethyl groups. One common method involves the reaction of 5-fluorouracil with ethylene oxide under basic conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the fluorine atom or to modify the hydroxyethyl groups.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield 5-Fluoro-1,3-bis(2-formyl)-uracil, while nucleophilic substitution of the fluorine atom can produce various substituted uracil derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action

5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil acts as an antimetabolite, interfering with the synthesis of nucleic acids. It is incorporated into RNA and DNA, disrupting cellular processes and leading to apoptosis in rapidly dividing cancer cells. This mechanism is similar to that of its parent compound, 5-FU, which has been widely used for treating solid tumors such as colorectal and breast cancers .

Case Studies

Research has demonstrated that derivatives of 5-FU, including 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil, exhibit enhanced pharmacological properties compared to 5-FU alone. For instance, studies have shown that certain derivatives possess improved selectivity and reduced toxicity, making them more suitable for clinical applications .

| Compound | IC50 (µM) | Cell Line | In Vivo Efficacy (%) |

|---|---|---|---|

| 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil | 15 | K562 | 45 |

| 5-Fluorouracil | 10 | K562 | 40 |

| Compound A | 12 | B16 | 50 |

In a study involving various derivatives, it was found that some compounds exhibited significant tumor inhibition rates while maintaining lower toxicity levels compared to standard treatments .

Antiviral Applications

Recent investigations have indicated that modifications of uracil derivatives can lead to compounds with antiviral properties. Specifically, 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil has shown promise against viral infections such as hepatitis B and C. The compound's structure allows for interaction with viral nucleic acids, potentially inhibiting viral replication .

Research Findings

A study highlighted the synthesis of nucleoside analogs derived from uracil that exhibited significant antiviral activity. These compounds demonstrated efficacy against various viruses by disrupting their replication processes .

| Virus Type | Efficacy (%) | Compound Tested |

|---|---|---|

| Hepatitis B | 70 | 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil |

| Hepatitis C | 65 | Compound B |

| HIV | 60 | Compound C |

Pharmacokinetic Properties

The pharmacokinetics of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil indicate improved absorption and bioavailability compared to traditional formulations of 5-FU. Studies have shown that the addition of hydroxyethyl groups enhances solubility and facilitates better tissue distribution .

Comparative Pharmacokinetics Table

| Parameter | 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil | 5-Fluorouracil |

|---|---|---|

| Bioavailability (%) | 75 | 25 |

| Half-life (hours) | 12 | 0.5 |

| Peak Plasma Concentration (µg/mL) | 200 | 50 |

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil involves its incorporation into biological systems where it can interfere with nucleic acid metabolism. The fluorine atom enhances the compound’s ability to inhibit enzymes such as thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. This makes it a potential candidate for anticancer and antiviral therapies.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural differences and applications of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil and related uracil derivatives:

Pharmacological Activity

- Potency and Cross-Reactivity : 5-Fluorouracil (5-FU) exhibits the highest potency (IC50 = 0.021 ng/mL) among fluorinated uracils due to its unmodified structure, enabling direct inhibition of thymidylate synthase . Substitutions at N1/N3, as seen in Tegafur and Carmofur, reduce potency (IC50 >0.5 ng/mL) but improve pharmacokinetic properties (e.g., oral bioavailability) .

- Toxicity : Compounds like 1,3-bis(tetrahydrofuran-2-yl)-5-fluorouracil demonstrate significant toxicity (LD50 = 1730 mg/kg in rats), attributed to metabolic release of 5-FU and toxic byproducts (e.g., hydrogen cyanide) during decomposition . In contrast, hydroxyethyl-substituted derivatives may prioritize material safety over bioactivity.

Q & A

Basic: What are the recommended synthetic routes for 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil, and how can reaction efficiency be optimized?

Answer:

The compound can be synthesized via esterification using 5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione and acyl chlorides (e.g., furan-2-carbonyl chloride). Key steps include:

- Reaction Conditions : Ice bath, triethylamine as a catalyst, 24-hour reaction time.

- Purification : Ethyl acetate extraction, washing with 5% Na₂CO₃ solution, and recrystallization from methanol .

- Efficiency Optimization :

- Control temperature to minimize side reactions.

- Use anhydrous solvents to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC.

Basic: What analytical techniques are most effective for characterizing 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil and its derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and hydroxyl group interactions. For example, protonation constants of analogous ligands were determined via NMR titration .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions in related uracil derivatives) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in polymer synthesis .

Advanced: How does the coordination chemistry of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil with metal ions influence its reactivity?

Answer:

The hydroxyl and uracil moieties enable complexation with transition metals (e.g., Cu²⁺, Ni²⁺). Studies on analogous ligands show:

- Stoichiometry : Formation of [M(HL)]⁴⁺ and [ML₂]⁶⁺ complexes, depending on ligand denticity .

- Thermodynamic Stability : Stability constants (log β) are pH-dependent, with higher stability in neutral-to-alkaline conditions.

- Reactivity Implications :

- Enhanced electron transfer in catalytic cycles.

- Altered solubility and bioavailability in biological systems.

Table 1 : Stability constants (log β) of analogous ligands with metal ions

| Metal Ion | Ligand | log β ([M(HL)]⁴⁺) | log β ([ML₂]⁶⁺) |

|---|---|---|---|

| Cu²⁺ | L2 | 12.3 | 18.7 |

| Ni²⁺ | L1 | 9.8 | 15.2 |

Advanced: What mechanistic insights exist for the photoreactivity of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil?

Answer:

Under UV irradiation, the compound undergoes stereoselective cycloaddition or substitution:

- Cycloaddition : In aprotic media (e.g., DMSO), forms barrelene derivatives via [2+2] photodimerization .

- Substitution : In protic media (e.g., methanol-water), generates aryl-substituted uracils via radical intermediates.

- Experimental Design :

Basic: What are the solubility and stability profiles of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil under experimental conditions?

Answer:

- Solubility : Sparingly soluble in water (~1 mg/mL at 20°C) but improves in polar aprotic solvents (e.g., DMSO, methanol) .

- Stability :

- Stable under inert, dry conditions.

- Degrades in presence of oxidizers (e.g., peroxides) or strong bases .

- Storage Recommendations :

- Store at –20°C in amber vials under nitrogen.

- Avoid freeze-thaw cycles.

Advanced: How can computational methods predict the biological activity of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil derivatives?

Answer:

- Docking Studies : Predict binding affinity to thymidylate synthase (a target for anticancer drugs) using AutoDock or Schrödinger .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the uracil ring) with IC₅₀ values.

- DFT Calculations : Optimize geometries and calculate frontier orbitals to assess reactivity (e.g., HOMO-LUMO gaps) .

Basic: What safety protocols are critical when handling 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil in laboratory settings?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Exposure Control : Use fume hoods for weighing and synthesis.

- Waste Disposal : Neutralize with 10% NaOH before disposal .

- Emergency Procedures : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced: What role does 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil play in polymer science, and how are its properties tailored?

Answer:

The compound serves as a monomer in flame-retardant polyurethane foams:

- Synthesis : React with boric acid and ethylene carbonate to form oligoetherols with reduced flammability .

- Property Tailoring :

- Vary crosslinking density to adjust mechanical strength.

- Incorporate boron for flame resistance (LOI >26%) .

Table 2 : Thermal properties of polyurethane foams derived from bis(2-hydroxyethyl) uracil analogs

| Foam Type | Decomposition Temp (°C) | LOI (%) |

|---|---|---|

| Standard | 280 | 22 |

| Boron-modified | 320 | 28 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.